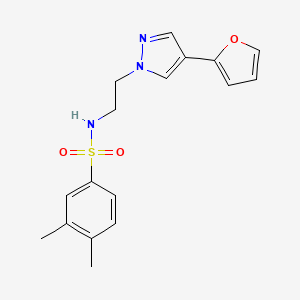

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its fused pyrazole and furan rings attached to a sulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves a multi-step process:

Formation of the Pyrazole Ring: : The initial step often includes the cyclization of hydrazines with 1,3-diketones.

Furan Ring Attachment: : Subsequent reactions involve coupling the furan ring through cross-coupling reactions such as Suzuki or Heck reactions.

Sulfonamide Formation: : Finally, the sulfonamide group is introduced via sulfonyl chloride intermediates reacting with the amine function.

Industrial Production Methods

In industrial settings, the production may be scaled up by employing continuous flow techniques and optimizing reaction conditions to increase yield and purity. Catalysts and solvents are chosen to facilitate cleaner and more efficient reactions, often monitored by spectroscopic methods.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo a variety of chemical reactions including:

Oxidation and Reduction: : The furan and pyrazole rings can be targets for oxidation, potentially yielding hydroxylated derivatives.

Substitution Reactions: : The benzene sulfonamide moiety can participate in nucleophilic substitution reactions.

Coupling Reactions: : Given the presence of reactive rings, it can be involved in further cross-coupling reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride, and various bases or acids to catalyze substitution reactions. Reactions typically occur under controlled temperature and atmospheric conditions to ensure desired outcomes.

Major Products

The major products from these reactions often include hydroxylated, nitrated, or alkylated derivatives, depending on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its reactivity and as a precursor for synthesizing more complex molecules.

Biology

In biological research, its interactions with various enzymes and receptors are explored, particularly those involving the pyrazole ring known for its bioactivity.

Medicine

The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development research, especially for its possible roles in anti-inflammatory and anticancer therapies.

Industry

Industrially, it could be used in the synthesis of dyes, pigments, and other materials requiring robust and reactive organic structures.

Mécanisme D'action

The compound exerts its effects primarily through interactions at the molecular level:

Molecular Targets: : Enzymes and receptors that can interact with the furan and pyrazole rings.

Pathways Involved: : It can modulate pathways involved in inflammation, cell proliferation, and apoptosis by binding to specific molecular targets and altering their activity.

Comparaison Avec Des Composés Similaires

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of a furan ring with a pyrazole and a sulfonamide group, which imparts distinct chemical and biological properties.

Similar Compounds

N-(2-(4-(thiazol-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: : Similar structure with a thiazole ring instead of a furan ring.

N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: : Substitution with a pyridine ring.

N-(2-(4-(benzofuran-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: : A benzofuran ring addition to the structure.

Each of these compounds, while similar, offers varied reactivity and biological activity, underscoring the uniqueness of this compound.

Hope this gives you a comprehensive understanding! Anything specific you're curious about?

Activité Biologique

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic molecule with significant potential in medicinal chemistry. This compound features a furan ring, a pyrazole moiety, and a sulfonamide functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The structural complexity of this compound enhances its interaction with biological targets. The combination of the furan and pyrazole rings with the sulfonamide group is believed to facilitate unique mechanisms of action compared to simpler analogs.

Antimicrobial Properties

Research indicates that compounds containing furan and pyrazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were evaluated against various pathogens.

In one study, several pyrazole-sulfonamide derivatives demonstrated potent activity against Leishmania spp., with IC50 values ranging from 0.059 mM to 0.072 mM, indicating their potential as antileishmanial agents . The presence of the furan ring in these compounds was crucial for enhancing their biological efficacy.

| Compound | IC50 (mM) against L. infantum | IC50 (mM) against L. amazonensis |

|---|---|---|

| 3b | 0.059 | 0.070 |

| 3e | 0.065 | 0.072 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Sulfonamides are known to inhibit phospholipase A2, an enzyme involved in the inflammatory response. In vitro studies have shown that certain sulfonamide derivatives can inhibit arachidonic acid release from cell membranes with IC30 values as low as 0.009 µM .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone.

- Attachment of the Furan Ring : This step often involves coupling reactions such as Suzuki or Heck coupling with appropriate furan derivatives.

- Introduction of the Sulfonamide Group : The sulfonamide group is introduced by reacting an intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.

These synthetic routes require optimization to ensure high yields and purity of the final product .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds structurally related to this compound in various biological assays:

- Antileishmanial Activity : A series of pyrazole-sulfonamides were tested for their ability to inhibit Leishmania growth in vitro, demonstrating promising results that warrant further investigation into their mechanisms of action .

- Anti-tubercular Properties : Similar compounds have been evaluated for their activity against Mycobacterium tuberculosis, showing significant inhibitory effects that could lead to new treatments for tuberculosis .

Propriétés

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-13-5-6-16(10-14(13)2)24(21,22)19-7-8-20-12-15(11-18-20)17-4-3-9-23-17/h3-6,9-12,19H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZRFBKCSUIINE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.